3-O-Methyl-Beta-D-Glucopyranose is a methylated derivative of D-glucose, classified as a sugar alcohol. This compound is notable for its structural modifications that influence its biological activity and reactivity. It is primarily sourced from the enzymatic methylation of glucose, particularly in plants and microorganisms.
3-O-Methyl-Beta-D-Glucopyranose can be derived from natural sources such as certain plant species, particularly those in the Rosaceae family, where it plays a role in carbohydrate metabolism. Additionally, it can be synthesized through chemical methods involving the methylation of D-glucose.
This compound falls under the category of methylated sugars and is often studied in the context of carbohydrate chemistry and biochemistry due to its unique properties and potential applications in various scientific fields.
The synthesis of 3-O-Methyl-Beta-D-Glucopyranose can be achieved through several methods:
The enzymatic method is preferred for its specificity and mild reaction conditions, which preserve the integrity of the sugar structure. Chemical methods often require careful control of reaction conditions to avoid side reactions.
The molecular formula for 3-O-Methyl-Beta-D-Glucopyranose is . The structure features a six-membered glucopyranose ring with a methyl group attached to the third carbon atom.
CO[C@@H]1[C@@H](O)[C@@H](O)O[C@H](CO)[C@H]1O
.3-O-Methyl-Beta-D-Glucopyranose participates in various chemical reactions typical of carbohydrates, including:
The reactivity of 3-O-Methyl-Beta-D-Glucopyranose is influenced by the presence of hydroxyl groups and the methoxy group, which can alter its behavior in biochemical pathways compared to unmodified sugars.
Studies have shown that this compound can influence cellular processes by modulating glucose transport mechanisms without participating in glycolysis, thus serving as a useful tool in metabolic studies.
3-O-Methyl-Beta-D-Glucopyranose has several scientific uses:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1